2-Bromo-6-hydrazinylpyridine
Overview
Description
2-Bromo-6-hydrazinylpyridine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a white to pale reddish-yellow crystal or powder .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydrazinylpyridine involves heating 2,6-dibromopyridine with hydrazine hydrate and 1-propanol at 80°C for 12 hours . The reaction mixture slowly separates into two layers, then homogenizes back .Molecular Structure Analysis
The molecule is essentially flat, with the greatest deviations from the average molecular planes found for N2 at 0.081 (2) Å and N5 at 0.073 (2) Å . The spatial arrangements of the hydrazino groups correspond to the low-energy conformation that has been calculated for acyl hydrazides .Physical And Chemical Properties Analysis
2-Bromo-6-hydrazinylpyridine has a molecular weight of 188.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 186.97451 g/mol . The topological polar surface area is 50.9 Ų . It has a heavy atom count of 9 .Scientific Research Applications
Multicomponent Chemistry Applications
2-Bromo-6-hydrazinylpyridine and its derivatives, like 2-bromo-6-isocyanopyridine, have shown significant utility in multicomponent chemistry due to their optimal reagent characteristics in terms of stability and synthetic efficiency. These compounds demonstrate a good balance of nucleophilicity and leaving group capacity, facilitating the synthesis of complex molecules. For instance, 2-bromo-6-isocyanopyridine has been utilized in an efficient two-step synthesis of potent opioids such as carfentanil, highlighting its value in synthetic organic chemistry and pharmaceutical research (van der Heijden, Jong, Ruijter, & Orru, 2016).
Advanced Synthesis of Bioactive Compounds
The versatility of 2-bromo-6-hydrazinylpyridine extends to the synthesis of 2-aminopyridines, which are key structures in bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 6-substituted 2-aminopyridines from 2,6-dibromopyridine has demonstrated the urgent need for flexible, efficient, and generally applicable methods for preparing such compounds. This approach has opened new avenues for the synthesis of 2-aminopyridines, essential for developing pharmaceuticals and materials science (Bolliger, Oberholzer, & Frech, 2011).
Electrocatalytic Synthesis Innovations
The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine, in the presence of CO2, highlights an innovative application of brominated pyridines in green chemistry. This process, particularly at silver cathodes, showcases the electrocatalytic efficiency of converting halopyridines to value-added chemicals under mild conditions, offering a sustainable alternative to traditional chemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Liquid Crystal Synthesis
2-Bromo-6-hydrazinylpyridine derivatives are instrumental in the synthesis of novel liquid crystalline materials. Through strategic functionalization and cross-coupling reactions, these compounds have served as key intermediates in creating materials with unique properties, essential for advancements in display technologies and electronic devices. The development of new pyridinylstannanes for further functionalization underscores the role of brominated pyridines in material science and engineering (Getmanenko & Twieg, 2008).
Safety and Hazards
properties
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFVUNERGGBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598652 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26944-71-8 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Bromo-6-hydrazinylpyridine?
A1: The abstract highlights that 2-Bromo-6-hydrazinylpyridine is a planar molecule []. This planarity is likely due to the conjugated system formed by the pyridine ring and the hydrazine nitrogen lone pair.
Q2: How do the molecules of 2-Bromo-6-hydrazinylpyridine interact with each other in the solid state?
A2: The crystal structure reveals a network of intermolecular interactions:
- Hydrogen bonding: The hydrazinyl (-NHNH2) group participates in N—H⋯N hydrogen bonds, acting as both a donor and an acceptor []. This suggests that the hydrazine moiety plays a crucial role in crystal packing.
- Halogen bonding: Interestingly, there is a Br⋯Br interaction, indicating the presence of halogen bonding in the crystal structure [].
- π-stacking: Aromatic interactions are also present, with π-stacking observed between adjacent pyridine rings []. This type of interaction contributes to the stability of the crystal lattice.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.